5,25R-Cholesten-3beta,26-diol

Liver X Receptor LXR agonism cholesterol efflux

5,25R-Cholesten-3beta,26-diol (CAS 20380-11-4), also designated 27-hydroxycholesterol (27-HC) or (25R)-cholest-5-ene-3β,26-diol, is an endogenous side-chain oxysterol produced from cholesterol by the mitochondrial cytochrome P450 enzyme CYP27A1. It is the most abundant circulating oxysterol in human plasma and functions as a dual ligand: an agonist for liver X receptors (LXRα/β) with nanomolar potency and the first identified endogenous selective estrogen receptor modulator (SERM) exhibiting >100-fold preferential binding to ERβ over ERα.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
Cat. No. B14796765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,25R-Cholesten-3beta,26-diol
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO
InChIInChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19?,21?,22?,23?,24?,25?,26-,27+/m0/s1
InChIKeyFYHRJWMENCALJY-WXLCRPDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,25R-Cholesten-3beta,26-diol (27-Hydroxycholesterol): Essential Procurement & Selection Overview for an Endogenous Oxysterol with Dual Nuclear Receptor Activity


5,25R-Cholesten-3beta,26-diol (CAS 20380-11-4), also designated 27-hydroxycholesterol (27-HC) or (25R)-cholest-5-ene-3β,26-diol, is an endogenous side-chain oxysterol produced from cholesterol by the mitochondrial cytochrome P450 enzyme CYP27A1 [1]. It is the most abundant circulating oxysterol in human plasma and functions as a dual ligand: an agonist for liver X receptors (LXRα/β) with nanomolar potency and the first identified endogenous selective estrogen receptor modulator (SERM) exhibiting >100-fold preferential binding to ERβ over ERα [2][3]. Unlike 25-hydroxycholesterol, 7α-hydroxycholesterol, or 24S-hydroxycholesterol, 27-HC uniquely integrates cholesterol metabolism, bile acid synthesis via the alternative (acidic) pathway, and estrogen receptor signaling, making its procurement specification critical for studies where LXR activation must be disentangled from SERM activity or where the alternative bile acid pathway is under investigation [4].

Why 5,25R-Cholesten-3beta,26-diol Cannot Be Interchanged with 25-Hydroxycholesterol, 24S-Hydroxycholesterol, or 7α-Hydroxycholesterol: Key Selection Risks


Oxysterols sharing the cholestene backbone and a single hydroxyl group can appear interchangeable at the procurement stage, yet substitution carries high experimental risk. 25-Hydroxycholesterol (25-HC) is a potent suppressor of cholesterol biosynthesis via SREBP inhibition but lacks the SERM activity and ERβ selectivity intrinsic to 27-HC [1]. 7α-Hydroxycholesterol (7α-HC) is the first intermediate of the classical bile acid pathway and shows no LXR agonist activity in standard reporter assays, while 27-HC robustly activates LXRα/β at nanomolar concentrations [2]. 24S-Hydroxycholesterol (24S-HC), the dominant brain oxysterol, activates LXR only at micromolar concentrations (~4 μM for LXRα) and does not function as a SERM [3]. Critically, stereochemistry at C-25 matters: the 25R configuration of 27-HC is the naturally occurring enantiomer; the 25S epimer has distinct biological properties. The antiviral spectrum further discriminates these molecules: against Varicella zoster virus (VZV), 25R,26OHC is active while 25OHC is not, demonstrating that even structurally proximate oxysterols cannot be functionally substituted [4].

5,25R-Cholesten-3beta,26-diol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Key Oxysterol Analogs


LXR Activation Potency: 27-HC (EC50 85/71 nM) vs. 24S-HC (EC50 4/3 μM) vs. 22R-HC (EC50 ~325 nM) — ~40–50-Fold Greater Potency

27-Hydroxycholesterol activates LXRα with an EC50 of 85 nM and LXRβ with an EC50 of 71 nM in cell-based luciferase reporter assays . In contrast, 24S-hydroxycholesterol (24S-HC), the predominant brain-derived oxysterol, activates LXRα and LXRβ with EC50 values of 4 μM and 3 μM respectively—representing an approximately 47-fold (LXRα) and 42-fold (LXRβ) lower potency compared to 27-HC . 22R-Hydroxycholesterol (22R-HC) activates LXRα with an EC50 of approximately 325 nM, roughly 3.8-fold less potent than 27-HC at the LXRα subtype [1]. 7α-Hydroxycholesterol shows no effect on LXR activation in standard reporter assays, making it unsuitable as an LXR agonist substitute for 27-HC [2].

Liver X Receptor LXR agonism cholesterol efflux nuclear receptor pharmacology

ERβ-Selective Binding: 27-HC (>100-Fold ERβ Preference, Ki 0.42 vs. 1.32 μM) — The Only Endogenous Oxysterol SERM with Documented ER Subtype Selectivity

27-Hydroxycholesterol binds directly to purified recombinant estrogen receptors with Ki values of 1.32 μM for ERα and 0.42 μM for ERβ, representing a 3.1-fold binding preference for ERβ [1]. Critically, 27-HC binds preferentially (>100-fold) to ERβ over ERα in competition assays with 17β-estradiol (E2), and functions as a negative allosteric modifier of E2 binding to ERβ with an inhibitor constant (Ki) of 50 nM and a cooperativity factor (α) of 0.036 [2]. In contrast, neither 25-hydroxycholesterol, 24S-hydroxycholesterol, nor 7α-hydroxycholesterol has been reported to exhibit SERM activity or measurable ER binding at physiologically relevant concentrations [3]. This ERβ-selective SERM activity is unique to 27-HC among all known endogenous oxysterols and is not recapitulated by cholesterol itself or by other side-chain hydroxylated cholesterol metabolites [4].

Selective Estrogen Receptor Modulator ERβ selectivity SERM breast cancer nuclear receptor

Antiviral Activity Against Varicella Zoster Virus: 25R,26OHC Active (EC50 Low μM) vs. 25OHC Inactive — Direct Head-to-Head Discrimination

In a direct head-to-head comparison against Varicella zoster virus (VZV), 25R,26OHC (27-HC) demonstrated antiviral activity with an EC50 in the low micromolar range and significantly reduced viral plaque area, whereas 25-hydroxycholesterol (25OHC) showed no antiviral activity against VZV under identical experimental conditions [1]. This functional divergence is striking given that these two oxysterols differ only in the position of the side-chain hydroxyl group (C-26 vs. C-25). Furthermore, 25R,26OHC acts synergistically with acyclovir (ACV) to block VZV replication and inhibits viral glycoprotein gE egress from the cis-Golgi compartment—a mechanism distinct from ACV's DNA polymerase inhibition [2]. Against human rhinovirus (HRV), both 25OHC and 27OHC showed antiviral activity, but 27OHC was selected for further development because it inhibited HRV yield in 3D fully reconstituted human nasal and bronchial epithelia from cystic fibrosis patients and prevented virus-induced cilia damage, while neither oxysterol selected for viral resistant variants in serial passage experiments [3].

Antiviral Varicella zoster virus host-targeting antiviral oxysterol antiviral VZV

Alternative (Acidic) Bile Acid Pathway Contribution: 27-HC Accounts for 8.7% of Total Bile Acid Synthesis with 66% Conversion Efficiency and 72.6% Chenodeoxycholic Acid Bias

In human subjects, endogenous 27-hydroxycholesterol production averages 17.6 mg/day (range 5.0–28.2 mg/day), accounting for 8.7% (range 3.0–17.9%) of total bile acid synthesis via the alternative (acidic) pathway [1]. On average, 66% of infused 27-HC is converted to bile acids, with 72.6% directed toward chenodeoxycholic acid (CDCA) production—a marked bias compared to the classical pathway, where 7α-hydroxycholesterol (7α-HC) is converted approximately equally to cholic acid and CDCA [2][3]. This contrasts sharply with 7α-HC, the first intermediate of the classical (neutral) pathway catalyzed by CYP7A1, which accounts for the majority of bile acid synthesis and shows no preferential bias toward CDCA [4]. The 27-HC pathway is catalyzed by CYP27A1 (sterol 27-hydroxylase), a ubiquitously expressed mitochondrial enzyme particularly active in vascular endothelium and macrophages, whereas 7α-HC production via CYP7A1 is liver-specific, giving 27-HC a unique role in extrahepatic cholesterol elimination and reverse cholesterol transport [5].

Bile acid synthesis alternative pathway CYP27A1 chenodeoxycholic acid acidic pathway

Atherosclerotic Lesion Oxysterol Profile: 27-HC Is the Dominant Oxysterol (66% in Carotid, 38% in Coronary Lesions) with 85% Esterified — Contrasting with 25-HC (Low Abundance) and 7β-HC (20% in Coronary)

In human atherosclerotic lesions obtained from endarterectomy samples, 27-hydroxycholesterol (27-OH) was identified as the major oxysterol species [1]. In coronary lesions, 27-OH constituted 38% of total oxysterols, while 7β-hydroxycholesterol (7β-OH) represented 20%. In carotid lesions, 27-OH was even more dominant at 66% of total oxysterols, with 7β-OH accounting for only 5% [2]. Approximately 85% of lesional 27-OH was found esterified to fatty acids, indicating extensive intracellular storage [3]. In contrast, 25-hydroxycholesterol appears at low levels in atherosclerotic lesions and was noted as the least analytically sensitive oxysterol in GC-MS quantification (limit of detection 0.06–0.24 ng) [4]. Notably, 27-OH was entirely absent in atherosclerotic lesions from apolipoprotein E-deficient (E°) mice, whereas 7α-hydroxycholesterol constituted 28% of total oxysterols—highlighting a critical species difference that makes 27-HC indispensable for human-relevant atherosclerosis research [5]. In fatty streak lesions, a marked positive correlation was observed specifically between 27-hydroxycholesterol and cholesterol content, suggesting a mechanistic link unique to 27-HC among oxysterols [6].

Atherosclerosis oxysterol profiling plaque composition cardiovascular biomarker foam cell

Context-Dependent Cancer Cell Proliferation: 27-HC Reduces Proliferation in Colon Cancer (Caco2/SW620) via AKT Inhibition, Contrasting with Its ERβ-Mediated Proliferative Effect in Breast and Lung Cancer

27-Hydroxycholesterol (27-OHC) exhibits tissue-specific, context-dependent effects on cancer cell proliferation that distinguish it from other oxysterols. In Caco2 and SW620 colon cancer cell lines, treatment with 27-OHC at supraphysiological concentrations (10–300 μM) significantly decreased cellular proliferation without inducing cytotoxicity or apoptosis [1]. This anti-proliferative effect was independent of LXR and ER activation and was instead mediated by substantial reduction of active phosphorylated AKT (p-AKT) levels in Caco2 cells [2]. This contrasts sharply with 27-HC's behavior in ERα-positive breast cancer cells and ERβ-positive lung cancer cells, where it promotes proliferation through ER-dependent mechanisms [3][4]. In ERβ-positive lung cancer cells, the proliferative effect was specific to 27-HC and 25-HC among tested oxysterols, and was blocked by ERβ-specific but not ERα-specific inhibitors, operating through the PI3K-Akt signaling pathway—the same pathway that 27-HC inhibits in colon cancer cells [5]. This bidirectional, tissue-dependent regulation of AKT signaling represents a unique pharmacological profile not shared by 25-HC (which does not demonstrate anti-proliferative effects in colon cancer) or 24S-HC (primarily studied in neuronal contexts).

Colorectal cancer cancer proliferation AKT signaling oxysterol cancer biology context-dependent signaling

Optimal Research & Procurement Application Scenarios for 5,25R-Cholesten-3beta,26-diol Based on Quantitative Differentiation Evidence


Nuclear Receptor Pharmacology: Simultaneous LXR Activation and ERβ-Selective SERM Profiling

27-HC is the only commercially available endogenous oxysterol that combines nanomolar-potency LXRα/β agonism (EC50 85/71 nM) with ERβ-selective SERM activity (>100-fold preference, Ki 0.42 μM) [1]. This dual pharmacology makes it essential for experiments requiring simultaneous interrogation of LXR- and ER-mediated transcriptional programs—for example, in macrophage cholesterol efflux studies where both LXR (ABCA1/ABCG1 induction) and ER signaling converge [2]. No other oxysterol (25-HC, 24S-HC, 22R-HC, or 7α-HC) provides this dual receptor engagement profile. The 25R stereochemistry is critical: the 25S epimer does not replicate the endogenous SERM activity and should not be substituted.

Alternative (Acidic) Bile Acid Pathway Research and CYP27A1 Deficiency Modeling

For studies of the alternative bile acid biosynthetic pathway, 27-HC is the obligatory starting intermediate. It is generated by CYP27A1, and its production rate (mean 17.6 mg/day, 8.7% of total bile acid synthesis) and metabolic fate (66% conversion to bile acids; 72.6% to CDCA) have been quantitatively established in human subjects [3]. Researchers modeling cerebrotendinous xanthomatosis (CTX)—caused by loss-of-function CYP27A1 mutations—require 27-HC as the reference standard for quantifying pathway deficiency. Unlike 7α-HC (classical pathway), 27-HC uniquely traces the extrahepatic, macrophage- and endothelium-driven cholesterol elimination route relevant to reverse cholesterol transport [4].

Human Atherosclerosis Research Requiring Disease-Relevant Oxysterol Species

27-HC is the dominant oxysterol in human atherosclerotic lesions (66% of total oxysterols in carotid plaques, 38% in coronary plaques) with ~85% esterified to fatty acids—a profile not replicated in murine atherosclerosis models where 27-HC is entirely absent [5][6]. Researchers studying oxysterol-mediated cytotoxicity, foam cell biology, or plaque vulnerability in human-relevant systems must use 27-HC rather than 25-HC (low lesion abundance) or 7β-HC (minor species). The positive correlation between 27-HC and cholesterol content specifically in fatty streak lesions further supports its selection as the most disease-relevant oxysterol for early atherogenesis studies [7].

Host-Targeting Antiviral Discovery Against Herpesviruses and Rhinoviruses

27-HC is distinguished from all other endogenous oxysterols by its selective antiviral activity against VZV (EC50 low μM range), where 25-HC is completely inactive under identical conditions [8]. Its mechanism—sequestering viral glycoprotein gE in the cis-Golgi compartment—is distinct from nucleoside analog DNA polymerase inhibitors (e.g., acyclovir), enabling synergistic combination strategies [9]. Additionally, 27-HC inhibits HRV replication in 3D human nasal and bronchial epithelia from cystic fibrosis patients and does not select for resistant viral variants, a key advantage over direct-acting antivirals [10]. For antiviral screening programs targeting herpesviruses or rhinoviruses, 27-HC is the only endogenous oxysterol with validated activity across both enveloped and non-enveloped respiratory viruses in physiologically relevant tissue models.

Quote Request

Request a Quote for 5,25R-Cholesten-3beta,26-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.